5-butoxy-2-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one
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Overview
Description
5-butoxy-2-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one is a synthetic organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of a butoxy group, a fluorophenyl group, and a tetrahydroisoquinolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-butoxy-2-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through Pictet-Spengler condensation, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Butoxy Group: The butoxy group can be introduced via nucleophilic substitution reactions using butyl halides.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached through Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-butoxy-2-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Butyl halides, boronic acids, palladium catalysts
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Reduced tetrahydroisoquinoline derivatives
Substitution: Various substituted tetrahydroisoquinoline derivatives
Scientific Research Applications
5-butoxy-2-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and medicinal chemistry.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-butoxy-2-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one
- 5-butoxy-1,2,3,4-tetrahydroisoquinolin-1-one
- 2-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one
Uniqueness
5-butoxy-2-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one is unique due to the presence of both the butoxy and fluorophenyl groups, which confer distinct chemical and biological properties. These structural features may enhance its reactivity, selectivity, and potential therapeutic effects compared to similar compounds.
Properties
IUPAC Name |
5-butoxy-2-[(4-fluorophenyl)methyl]-3,4-dihydroisoquinolin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FNO2/c1-2-3-13-24-19-6-4-5-18-17(19)11-12-22(20(18)23)14-15-7-9-16(21)10-8-15/h4-10H,2-3,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJKQQVKCQGDOTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC2=C1CCN(C2=O)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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